molecular formula C10H11NS B12610971 2-(Isopropylthio)benzonitrile CAS No. 918812-09-6

2-(Isopropylthio)benzonitrile

Cat. No.: B12610971
CAS No.: 918812-09-6
M. Wt: 177.27 g/mol
InChI Key: LORKBMFPBAYPGI-UHFFFAOYSA-N
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Description

2-(Isopropylthio)benzonitrile is an organic compound characterized by the presence of an isopropylthio group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)benzonitrile typically involves the reaction of 3-chloro-2-isopropylthio aniline with copper(I) cyanide. . The reaction conditions generally include heating the reactants to facilitate the substitution process.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are likely applied.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylthio)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is an amine.

    Substitution: Depending on the substituent, products can vary widely, including halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(Isopropylthio)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the isopropylthio group can engage in various substitution reactions. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the nitrile and isopropylthio groups, which confer distinct chemical properties and reactivity patterns, making it valuable in various synthetic and research applications.

Properties

CAS No.

918812-09-6

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-propan-2-ylsulfanylbenzonitrile

InChI

InChI=1S/C10H11NS/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-6,8H,1-2H3

InChI Key

LORKBMFPBAYPGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1C#N

Origin of Product

United States

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